1-Allyl-1-nitrosourea
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Overview
Description
1-Allyl-1-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. These compounds are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors . The chemical structure of this compound includes an allyl group attached to a nitrosourea moiety, which contributes to its biological activity.
Preparation Methods
The synthesis of 1-Allyl-1-nitrosourea typically involves the reaction of allylamine with nitrosyl chloride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-Allyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield amines, which are useful in various chemical applications.
Scientific Research Applications
1-Allyl-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.
Medicine: Due to its ability to cross the blood-brain barrier, this compound is investigated for its potential in treating brain tumors and other cancers.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity is harnessed for various applications
Mechanism of Action
The mechanism of action of 1-Allyl-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against tumors. The pathways involved include the activation of DNA damage response mechanisms and the induction of oxidative stress .
Comparison with Similar Compounds
1-Allyl-1-nitrosourea is compared with other nitrosoureas such as:
Carmustine (BCNU): Known for its use in treating brain tumors, carmustine has a similar mechanism of action but differs in its chemical structure.
Lomustine (CCNU): Another nitrosourea used in chemotherapy, lomustine is effective against various cancers but has different pharmacokinetic properties.
Streptozotocin: This compound is used primarily for its selective toxicity towards pancreatic beta cells, making it useful in diabetes research. The uniqueness of this compound lies in its specific allyl group, which may confer distinct reactivity and biological activity compared to other nitrosoureas
Properties
CAS No. |
760-56-5 |
---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
1-nitroso-1-prop-2-enylurea |
InChI |
InChI=1S/C4H7N3O2/c1-2-3-7(6-9)4(5)8/h2H,1,3H2,(H2,5,8) |
InChI Key |
WBBDVRPSJSJSPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C(=O)N)N=O |
Origin of Product |
United States |
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